Methyl 9,13-dihydroxyoctadecanoate
Description
Significance of Hydroxy Fatty Acid Methyl Esters in Natural Product Chemistry
Hydroxy fatty acid methyl esters are a significant class of compounds in natural product chemistry, often found as components of plant oils and microbial lipids. nih.gov The introduction of hydroxyl groups into a fatty acid chain dramatically alters its physical and chemical properties, leading to a wide array of biological activities and potential applications.
Natural Occurrence and Biological Roles: Hydroxy fatty acids and their methyl esters are found in various natural sources. For instance, ricinoleic acid, a hydroxy fatty acid, is the primary component of castor oil. researchgate.net These compounds can play roles in plant defense mechanisms and as signaling molecules. The specific location and stereochemistry of the hydroxyl groups are crucial for their biological function.
Chirality and Complexity: The hydroxyl groups can introduce chiral centers into the fatty acid molecule, leading to stereoisomers with distinct biological activities. The study of these isomers is a key aspect of natural product chemistry, often requiring sophisticated analytical techniques for their separation and characterization.
Precursors for Bioactive Molecules: Hydroxy fatty acids and their esters can serve as precursors for the synthesis of more complex bioactive molecules, such as pheromones, sporogens, and other signaling compounds.
Strategic Importance of Dihydroxyoctadecanoates in Oleochemistry
Oleochemistry is the field of chemistry focused on the derivation of chemicals from natural fats and oils. Dihydroxyoctadecanoates, including their methyl esters, hold strategic importance in this field due to their potential as versatile building blocks for a range of industrial products. researchgate.net
From Renewable Feedstocks to Value-Added Chemicals: The conversion of abundant unsaturated fatty acids, like oleic acid, into dihydroxy derivatives represents a key strategy for transforming renewable feedstocks into value-added chemicals. researchgate.net This process typically involves epoxidation of the double bond followed by hydrolysis to yield the diol. researchgate.net
Applications in Polymers and Lubricants: The two hydroxyl groups in dihydroxyoctadecanoates can react with dicarboxylic acids or their derivatives to form polyesters. These polymers can have a range of properties depending on the specific structure of the diol and the dicarboxylic acid used. Additionally, the polarity and hydrogen-bonding capability introduced by the hydroxyl groups make these compounds and their derivatives potentially useful as lubricants and plasticizers. researchgate.netpetercremerna.com
Surfactant Properties: The presence of both a hydrophobic fatty acid chain and hydrophilic hydroxyl groups gives these molecules amphiphilic character, suggesting potential applications as surfactants and emulsifiers.
Foundational Principles of Fatty Acid Derivatization for Academic Inquiry
The study of fatty acids in academic research often requires their conversion into less polar and more volatile derivatives to facilitate analysis, particularly by gas chromatography (GC). sigmaaldrich.comresearchgate.net This process, known as derivatization, is a fundamental technique in lipid analysis. sigmaaldrich.comresearchgate.net
Esterification to Fatty Acid Methyl Esters (FAMEs): The most common derivatization method for fatty acids is their conversion to fatty acid methyl esters (FAMEs). wikipedia.orgresearchgate.net This is typically achieved by reacting the fatty acid with methanol (B129727) in the presence of an acid or base catalyst. researchgate.net The resulting FAMEs are more volatile and less polar than the free fatty acids, making them amenable to GC analysis. sigmaaldrich.com
Purpose of Derivatization: Derivatization serves several key purposes in fatty acid analysis:
Increased Volatility: It allows for the analysis of otherwise non-volatile fatty acids by GC. researchgate.net
Improved Chromatographic Resolution: It reduces the polarity of the fatty acids, leading to better peak shape and resolution in GC. sigmaaldrich.com
Enhanced Detection: Certain derivatizing agents can introduce functionalities that enhance the sensitivity of detection by specific GC detectors.
Analytical Techniques: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of FAMEs. nih.gov The mass spectrum of a FAME provides information about its molecular weight and fragmentation pattern, which can be used to determine its structure, including the position of substituents like hydroxyl groups.
Structure
2D Structure
Properties
CAS No. |
41207-66-3 |
|---|---|
Molecular Formula |
C19H38O4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl 9,13-dihydroxyoctadecanoate |
InChI |
InChI=1S/C19H38O4/c1-3-4-8-12-17(20)14-11-15-18(21)13-9-6-5-7-10-16-19(22)23-2/h17-18,20-21H,3-16H2,1-2H3 |
InChI Key |
ZZQLBLVZQGLFHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(CCCCCCCC(=O)OC)O)O |
Origin of Product |
United States |
Occurrence, Biogenesis, and Metabolic Pathways of Dihydroxyoctadecanoates in Biological and Environmental Systems
Natural Isolation and Identification from Botanical Sources
Presence as Free Fatty Acids in Spondias tuberosa Oil Seeds
The seeds of Spondias tuberosa, also known as umbu, a fruit tree native to northeastern Brazil, are rich in lipids. researchgate.net The oil extracted from these seeds has a high content of unsaturated fatty acids, with oleic acid and linoleic acid being the most prominent. mdpi.com Studies on the chemical composition of Spondias tuberosa seeds have identified the presence of various fatty acids, including palmitic, stearic, oleic, and linoleic acids. researchgate.netnih.gov While the seeds are a significant source of fatty acids, the direct isolation of dihydroxyoctadecanoates as free fatty acids is not explicitly detailed in the provided search results. However, the high concentration of unsaturated fatty acids, particularly oleic acid (around 43%), makes the seeds a potential source of their oxidized derivatives, such as dihydroxyoctadecanoates, which can form through the oxidation of the double bond in oleic acid. mdpi.comresearchgate.netulpgc.es
Table 1: Fatty Acid Composition of Spondias tuberosa Seed Oil
| Fatty Acid | Percentage (%) |
|---|---|
| Oleic Acid | ~43-61.58% |
| Linoleic Acid | ~18% |
| Palmitic Acid | ~28.87% |
| Stearic Acid | Present |
| Arachidic Acid | Present |
Data compiled from multiple sources referencing different cultivars and maturation stages. mdpi.comresearchgate.net
Derivation from Blighia unijugata Seed Oil
Blighia unijugata, a tree found in Nigeria, produces seeds with a significant oil yield of approximately 50.82%. nih.gov The dominant fatty acid in this oil is C18:1 (oleic acid). nih.gov Researchers have successfully synthesized methyl 9,10-dihydroxyoctadecanoate from the unsaturated methyl esters of Blighia unijugata seed oil. nih.gov The process involves the hydroxylation of the double bonds in the oleic acid methyl esters using an oxidizing agent, cetyltrimethylammonium permanganate (B83412) (CTAP), under solvent-free conditions. nih.gov This demonstrates that the oil from Blighia unijugata is a viable renewable feedstock for producing dihydroxyoctadecanoates. The essential oils from various parts of the plant, including the stem bark, root, and flower, also show a high percentage of oleic acid. academicjournals.orgacademicjournals.org
**Table 2: Oleic Acid Content in Different Parts of *Blighia unijugata***
| Plant Part | Oleic Acid Content (%) |
|---|---|
| Seed Oil | Dominant Fatty Acid |
| Stem-bark Oil | 25.63% |
| Stem Oil | 23.01% |
| Root Oil | 25.53% |
| Flower Oil | 25.34% |
Source: Analysis of essential oils. academicjournals.orgacademicjournals.org
Formation Mechanisms within Lipid Oxidation Processes
Products of Thermal Degradation and Oxidation of Oleic Acid and Polyunsaturated Fatty Acids
The thermal degradation and oxidation of unsaturated fatty acids like oleic acid are complex processes that lead to a wide array of volatile and non-volatile compounds. nih.gov When subjected to heat in the presence of oxygen, oleic acid undergoes autoxidation, a free-radical chain reaction. tdx.cat This process is initiated by factors such as heat and results in the formation of primary oxidation products called hydroperoxides. nih.govtdx.cat These hydroperoxides are unstable and can decompose, leading to secondary oxidation products.
Studies on the oxidation of oleic acid at the air-water interface by ozone have shown that the double bond is cleaved, producing surface-active and water-soluble products. rsc.org The primary products identified are nonanoic acid and azelaic acid. rsc.org While dihydroxyoctadecanoates are not the primary products mentioned in this specific reaction, their formation is plausible through alternative oxidation pathways where the double bond is hydroxylated rather than cleaved. The thermal oxidation of oleic acid can generate a multitude of compounds, including aldehydes, ketones, alcohols, and acids. nih.gov
Secondary Oxidation Products of Fatty Acid Hydroperoxides
Fatty acid hydroperoxides are the initial, primary products of lipid oxidation. diva-portal.org They are highly reactive and can undergo further reactions to form a diverse range of secondary products. nih.govnih.gov The decomposition of these hydroperoxides is a key step in the propagation of lipid oxidation. This decomposition can lead to the formation of various oxygenated monomeric compounds, including dihydroperoxides and epoxy-hydroperoxides. nih.gov
The transformation of hydroperoxides into more stable secondary products can involve several mechanisms. These reactions can result in chain cleavage, producing smaller volatile molecules like aldehydes and hydrocarbons, or they can lead to further oxidation of the original fatty acid chain. gerli.comresearchgate.net The formation of dihydroxy derivatives, such as dihydroxyoctadecanoates from oleic acid hydroperoxides, would involve the reduction of the hydroperoxide group to a hydroxyl group and the addition of another hydroxyl group, potentially through enzymatic or non-enzymatic pathways. The complex mixture of secondary oxidation products includes aldehydes, ketones, alcohols, and furans. diva-portal.orgnih.gov
Enzymatic Transformations and Bioreaction Networks
The fungus Aspergillus niger is known to produce a variety of oxylipins, which are oxygenated fatty acids involved in cellular signaling and development. nih.govresearchgate.netnih.gov The biosynthesis of these compounds is intricately linked to the activity of dioxygenase enzymes. nih.govresearchgate.netnih.gov Genomic analysis of A. niger has identified three putative dioxygenase genes: ppoA, ppoC, and ppoD. nih.govresearchgate.net Expression studies have confirmed that all three of these genes are actively transcribed under laboratory conditions. nih.govresearchgate.net
These dioxygenases play a crucial role in the formation of various hydroxy and dihydroxy fatty acids. nih.govresearchgate.net While A. niger is primarily known for its asexual reproduction, the presence and expression of these dioxygenase genes, which are linked to sexual sporulation in other Aspergillus species like A. nidulans, suggest a potential for sexual reproduction or a broader physiological role for these enzymes and their oxylipin products in A. niger. nih.govresearchgate.netnih.gov
The oxylipins produced by A. niger through the action of these dioxygenases include various mono- and dihydroxyoctadecadienoic acids. nih.govresearchgate.net For instance, the PpoA enzyme in Aspergillus species has been identified as an (8R)-dioxygenase, leading to the formation of (8R)-hydroperoxyoctadecadienoic acid ((8R)-HPODE), a precursor for dihydroxy compounds. nih.govresearchgate.net Similarly, PpoC enzymes act as (10R)-dioxygenases, producing (10R)-HPODE. nih.govresearchgate.net The subsequent conversion of these hydroperoxides by hydroperoxide isomerases or other enzymes results in the formation of dihydroxy derivatives. While the direct synthesis of methyl 9,13-dihydroxyoctadecanoate is not explicitly detailed in this context, the presence and activity of these dioxygenase-mediated pathways highlight the biochemical capability of A. niger to produce a diverse array of dihydroxy fatty acids.
Table 1: Dioxygenase Genes and Produced Oxylipins in Aspergillus niger
| Gene | Enzyme Type | Precursor Formed | Resulting Oxylipins (Examples) |
|---|---|---|---|
| ppoA | (8R)-dioxygenase | (8R)-HPODE | (5S,8R)-DiHODE |
Data derived from studies on Aspergillus species. nih.govresearchgate.net
This compound can be conceptually linked to the activity of epoxide hydrolases (EHs), particularly the soluble epoxide hydrolase (sEH), which is a bifunctional enzyme encoded by the EPHX2 gene. nih.govpharmaceutical-technology.com This enzyme possesses two distinct catalytic domains. nih.gov The C-terminal domain exhibits epoxide hydrolase activity, converting epoxides into their corresponding diols. nih.gov The N-terminal domain, however, functions as a phosphatase. nih.gov
The formation of dihydroxyoctadecanoates often proceeds through an epoxide intermediate. For example, cis-9,10-epoxystearic acid is hydrolyzed by various epoxide hydrolases to form threo-9,10-dihydroxystearic acid. nih.gov The stereochemistry of this reaction is highly dependent on the specific enzyme. nih.gov For instance, soybean epoxide hydrolase exhibits high enantioselectivity, producing a single chiral diol product. nih.gov
The bifunctional nature of sEH suggests a potential role in a novel branch of fatty acid metabolism. nih.gov Dihydroxy lipid phosphates have been identified as potential endogenous substrates for the N-terminal phosphatase domain of sEH. nih.gov Specifically, the monophosphate of dihydroxystearic acid is an excellent substrate for this enzyme. nih.gov This indicates that dihydroxy fatty acids, such as 9,13-dihydroxyoctadecanoate, could be phosphorylated and then acted upon by the phosphatase domain of sEH, suggesting their involvement in cellular signaling pathways. The hydrolysis of the epoxide precursor to this compound would be catalyzed by the C-terminal domain, while a phosphorylated version could be a substrate for the N-terminal domain.
Table 2: Catalytic Activities of Soluble Epoxide Hydrolase (sEH)
| Domain | Catalytic Activity | Substrate Example | Product Example |
|---|---|---|---|
| C-terminal | Epoxide Hydrolase | Epoxy fatty acids | Dihydroxy fatty acids |
Based on the described functions of the bifunctional enzyme. nih.gov
Role as Metabolic Signatures in Organismal Studies
Metabolomic profiling is a powerful technique used to identify and quantify small molecule metabolites in biological samples, providing a snapshot of the metabolic state of an organism. nih.govnih.gov In animal models, this approach has been employed to uncover metabolic changes associated with various physiological and pathological conditions. nih.govmdpi.com Dihydroxy fatty acids, including derivatives of octadecanoic acid, are among the metabolites that can be detected and serve as metabolic signatures.
For instance, in studies of cardiac arrest in swine models, metabolomics has revealed significant alterations in metabolic pathways, including those related to the tricarboxylic acid (TCA) cycle and urea (B33335) cycle. nih.gov While not specifically singling out this compound, the comprehensive analysis of metabolites in plasma and tissue samples allows for the identification of patterns in lipid metabolism that could be indicative of specific disease states or responses to treatment. nih.gov The presence and concentration of specific dihydroxyoctadecanoates could, therefore, be part of a larger metabolic fingerprint used to diagnose or understand the pathophysiology of a disease. nih.gov
Chronic exposure to toxins in animal models has also been shown to alter the metabolome, with significant changes observed in lipid metabolism. mdpi.com These changes can be indicative of oxidative stress and cellular injury. mdpi.com The profiling of dihydroxy fatty acids in such models can provide insights into the mechanisms of toxicity and disease susceptibility.
This compound is a derivative of a long-chain fatty acid and, as such, is integrated into the broad and complex network of lipid metabolism. hmdb.ca Long-chain fatty acids are fundamental components of cellular structures, energy storage molecules, and signaling precursors. hmdb.ca The introduction of hydroxyl groups, as seen in dihydroxyoctadecanoates, significantly alters the properties and potential biological roles of the parent fatty acid.
These hydroxylated fatty acids are part of the larger class of oxylipins, which are involved in a wide range of biological processes. The pathways that produce dihydroxyoctadecanoates are interconnected with other major metabolic routes. For example, the precursors for their synthesis are derived from the metabolism of common dietary fatty acids like linoleic acid and oleic acid. The enzymes responsible for their formation, such as dioxygenases and epoxide hydrolases, also act on a variety of other lipid substrates, creating a complex web of metabolic interactions.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8,11-dihydroxy octadecadienoic acid |
| 5,8-dihydroxy octadecadienoic acid |
| 8-hydroxy octadecadienoic acid |
| 10-hydroxy octadecadienoic acid |
| 8-hydroxy octadecamonoenoic acid |
| 9-hydroxy octadecadienoic acid |
| 13-hydroxy octadecadienoic acid |
| (8R)-hydroperoxyoctadecadienoic acid |
| (10R)-hydroperoxyoctadecadienoic acid |
| (5S,8R)-DiHODE |
| 10-HODE |
| cis-9,10-epoxystearic acid |
| threo-9,10-dihydroxystearic acid |
| dihydroxystearic acid |
| linoleic acid |
| oleic acid |
| (9S,10S)-9,10-dihydroxyoctadecanoate |
| (S,S)-9,10-dihydroxystearic acid |
| (9S,10S)-dihydroxystearate |
| Caffeic acid |
| Ferulic acid |
| p-coumaric acid |
| m-coumaric acid |
| Protocatechuic acid |
| Vanillic acid |
| p-hydroxybenzoic acid |
| m-hydroxybenzoic acid |
| Sorbic acid |
| Cinnamic acid |
| Styrene |
| Taurine |
| Threonine |
| Methionine |
| Isoleucine |
| Leucine |
| Arginine |
| Lysine |
| L-Methionine sulfoxide |
| Glycine |
| Succinate |
| Cholesterol |
| Triglycerides |
| Malondialdehyde |
Chemical Derivatization and Structural Modification of Methyl 9,13 Dihydroxyoctadecanoate and Analogues
Synthesis of Novel β-Amino Alcohol Conjugates
The synthesis of β-amino alcohols is a crucial transformation in organic chemistry due to their prevalence in natural products and pharmaceuticals. gaylordchemical.com These compounds can be synthesized through various methods, including the ring-opening of epoxides with amines. researchgate.net
One approach involves the reaction of an epoxide with an amine, which can be catalyzed by various agents, including lipases and phase transfer catalysts, to produce β-amino alcohol derivatives. researchgate.net For instance, a one-pot synthesis has been developed using aromatic phenols, epichlorohydrin, and amines with Aspergillus Oryzae lipase (B570770) and a phase transfer catalyst. researchgate.net Another method utilizes a photoredox-induced radical relay in DMSO to create functionalized β-amino alcohol derivatives from O-acyl hydroxylamines and vinyl ethers. gaylordchemical.com This light-induced method is highly regioselective and operates under mild conditions. gaylordchemical.com
The development of β-amino alcohol derivatives has also been explored for their potential as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in severe sepsis. nih.gov This involves synthesizing β-amino alcohols from substituted aryl alkoxy epoxides and functionalized pyrazole (B372694) compounds. nih.gov The synthesis of these compounds often involves multiple steps, including the preparation of aryloxy oxiranes and functionalized pyrazoles, followed by their condensation. nih.gov
Furthermore, simple primary β-amino alcohols, derived from amino acids, have been shown to be effective organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. nih.gov The catalytic activity and stereoselectivity of these reactions are influenced by the substituents on the β-amino alcohol catalyst and the reaction temperature. nih.gov
Table 1: Synthesis of β-Amino Alcohol Derivatives
| Starting Materials | Reaction Type | Catalyst/Conditions | Product Type | Reference |
| Aromatic phenols, epichlorohydrin, amines | One-pot synthesis | Aspergillus Oryzae lipase, phase transfer catalyst | β-Amino alcohol derivatives | researchgate.net |
| O-acyl hydroxylamine, vinyl ether | Photoredox-induced radical relay | Iridium catalyst, white LED, DMSO | Functionalized β-amino alcohol derivatives | gaylordchemical.com |
| Substituted aryl alkoxy epoxide, functionalized pyrazole | Condensation | Various (e.g., EtOH, MeCN, K2CO3) | Pyrazole-containing β-amino alcohols | nih.gov |
| β-keto esters, nitroalkenes | Asymmetric Michael addition | Primary β-amino alcohol organocatalysts | Chiral Michael adducts | nih.gov |
| Naproxen, β-alanine, amino alcohols | Conjugation | Not specified | Bio-stable hydrogels | nih.gov |
Cyclization Reactions to Form Furanic Ring Systems
The formation of furanic ring systems from fatty acid derivatives represents a valuable pathway to creating complex and potentially biologically active molecules. This transformation often involves intramolecular cyclization reactions.
Intramolecular Cyclization of Diepoxyoctadecanoates
The intramolecular cyclization of diepoxyoctadecanoates can lead to the formation of furanic ring systems. For example, when methyl 9,10-12,13-diepoxyoctadecanoate is treated with alumina (B75360), a mixture of dihydroxy-tetrahydrofuran regioisomers is formed. researchgate.net These products, specifically methyl 9,12-epoxy-10,13-dihydroxystearate and methyl 10,13-epoxy-9,12-dihydroxystearate, are the result of epoxide ring opening followed by intramolecular cyclization. researchgate.net This reaction highlights how the selective opening of one epoxide ring can initiate a cascade that results in a stable five-membered furanic ring. The process of forming a furanose ring involves the reaction of a hydroxyl group with a carbonyl carbon, leading to a five-membered ring structure. youtube.com
Preparation of Dioxolane Derivatives for Functional Material Development
Dioxolane derivatives of fatty acids are of interest for the development of new functional materials. The synthesis of these compounds often involves the reaction of a diol or a related precursor with a ketone or an aldehyde.
A general method for the synthesis of fatty acid solketal (B138546) esters (FASEs) and fatty acid glycerol (B35011) formal esters (FAGEs) involves the reaction of a free fatty acid with solketal or glycerol formal in the presence of an acid catalyst like p-toluenesulfonic acid. nih.gov For instance, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl esters of various fatty acids have been synthesized and characterized. nih.gov Another approach to synthesizing 1,2-dioxolanes involves the peroxymercuriation/demercuriation of a diene carboxylate. ucl.ac.uk This method has been used to create analogues of naturally occurring plakinic acids. ucl.ac.uk
Table 2: Synthesis of Dioxolane Derivatives
| Starting Materials | Reaction Type | Product | Reference |
| Free fatty acid, solketal | Acid-catalyzed esterification | Fatty acid solketal ester (FASE) | nih.gov |
| Free fatty acid, glycerol formal | Acid-catalyzed esterification | Fatty acid glycerol formal ester (FAGE) | nih.gov |
| Diene carboxylate | Peroxymercuriation/demercuriation | 1,2-Dioxolane ester | ucl.ac.uk |
Synthesis and Exploration of Aziridine (B145994) Analogues from Epoxides
Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are valuable synthetic intermediates. organic-chemistry.org They can be synthesized from epoxides through ring-opening reactions with nitrogen nucleophiles, followed by cyclization. Aziridine-containing compounds have garnered interest for their potential as anticancer and immunomodulatory agents. researchgate.net
The synthesis of aziridines can be achieved through various methods. One common route is the reaction of imines with diazo compounds, which can be catalyzed by Lewis acids or Brønsted acids. organic-chemistry.org For example, N-tosyl imines react with in situ generated iodomethyllithium to produce aziridines efficiently. organic-chemistry.org Another method involves the reaction of trimethylsilyldiazomethane (B103560) with N-sulfonyl imines, which yields aziridines with high cis stereoselectivity. organic-chemistry.org Epoxides serve as versatile precursors for aziridine synthesis, as the oxirane ring can be opened by nucleophiles, leading to further functionalization and cyclization to form the aziridine ring. researchgate.net
Esterification and Acylation at Hydroxyl Positions
The hydroxyl groups of Methyl 9,13-dihydroxyoctadecanoate provide reactive sites for esterification and acylation, allowing for the introduction of various functional groups and the modification of the compound's physical and chemical properties.
Esterification of fatty acids is a common derivatization technique, often performed to create more volatile derivatives for analysis by gas chromatography. sigmaaldrich.com This reaction typically involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst. sigmaaldrich.comresearchgate.net For example, methyl esters of fatty acids are commonly prepared using reagents like boron trichloride-methanol. sigmaaldrich.com
Acylation at the hydroxyl positions can be achieved using various acylating agents. For instance, 9-D-hydroxyoctadecanoic acid can be acetylated with acetic anhydride (B1165640) to form the corresponding acetoxy derivative. canada.ca This acetoxy acid can then be used in further synthetic steps, such as anodic coupling, to extend the carbon chain. canada.ca The preparation of fatty acid derivatives can also be achieved through the activation of the carboxylic acid, for example, by converting it to an acid halide or an imidazolide, followed by reaction with an alcohol or amine. researchgate.net
Investigation of Biological Activities and Cellular Mechanisms Excluding Clinical Human Trials
Cytotoxicity Evaluation in Mammalian Cancer Cell Lines (in vitro)
Currently, there is a notable absence of published scientific literature specifically investigating the cytotoxic effects of Methyl 9,13-dihydroxyoctadecanoate on mammalian cancer cell lines. While research has been conducted on the cytotoxic properties of other related fatty acid methyl esters and complex plant extracts containing various dihydroxy fatty acid derivatives, dedicated studies on the standalone impact of this compound against cancer cells are not available in the public domain. Therefore, no data on its potential as an anti-cancer agent can be presented at this time.
Modulation of Cellular Signaling and Immune Responses
Research has shed light on the modulatory effects of dihydroxyoctadecanoate methyl esters on key cellular signaling pathways, particularly those involved in the innate immune response. These investigations have primarily utilized in vitro models to dissect the specific interactions of these compounds with immune cells.
Inhibition of Neutrophil Respiratory Burst Activity
A significant biological activity associated with dihydroxyoctadecanoate methyl esters is the inhibition of the neutrophil respiratory burst. In a study investigating the effects of a mixture of methyl 9,10-dihydroxyoctadecanoate and methyl 12,13-dihydroxyoctadecanoate (methyl DiHOMEs), a notable suppression of the respiratory burst was observed in phorbol (B1677699) myristate acetate (B1210297) (PMA)-stimulated granulocytic HL-60 cells, a human promyelocytic leukemia cell line often used as a model for neutrophils. nih.gov
The study demonstrated that the methyl DiHOME mixture significantly inhibited the production of reactive oxygen species (ROS), a hallmark of the respiratory burst. nih.gov This inhibitory effect was found to be specific to the respiratory burst pathway, as it did not affect other neutrophil functions such as degranulation, evidenced by the unaltered release of β-glucuronidase. nih.gov
Table 1: Effect of Methyl DiHOME Mixture on Neutrophil Respiratory Burst in PMA-Stimulated HL-60 Cells
| Treatment | Concentration | Inhibition of Respiratory Burst |
| Methyl DiHOME Mixture | 20 µM | Significant |
| Methyl DiHOME Mixture | 200 µM | Significant |
This table is based on findings from a study using an equimolar mixture of methyl 9,10- and 12,13-dihydroxyoctadecanoate. nih.gov
Influence on Inflammatory Processes in Cellular Systems
The inhibition of the neutrophil respiratory burst by the methyl DiHOME mixture directly implies an influence on inflammatory processes at the cellular level. The respiratory burst is a critical component of the inflammatory response, essential for pathogen clearance but also capable of causing significant tissue damage if dysregulated. By suppressing this process, methyl dihydroxyoctadecanoates may act as modulators of inflammation. nih.govnih.gov
The specificity of this inhibition suggests a targeted mechanism of action rather than a general cytotoxic effect. nih.gov This points towards a potential role for these compounds in attenuating inflammatory conditions characterized by excessive neutrophil activation. However, it is crucial to reiterate that these findings are based on a mixture of isomers, and the specific contribution of this compound to this anti-inflammatory activity has not been individually determined.
Association with Physiological States in Animal Models
To date, there are no published studies that have specifically investigated the association of this compound with particular physiological states in animal models. Research into the in vivo effects of this specific compound, including its metabolism, distribution, and impact on various physiological and pathological conditions, remains an unexplored area of scientific inquiry.
Neurobiological Implications of Derived Aziridines (in vitro)
Scientific literature currently lacks any research on the synthesis or neurobiological evaluation of aziridine (B145994) derivatives of this compound. Aziridination is a chemical modification that can impart novel biological activities to a parent molecule. However, this line of investigation has not yet been applied to this compound in the context of neurobiology. Consequently, there is no available data on the potential neurobiological implications of such derivatives.
Advanced Analytical Methodologies for the Characterization and Detection of Dihydroxyoctadecanoates
Comprehensive Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural determination of Methyl 9,13-dihydroxyoctadecanoate. Techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide critical information about the molecule's functional groups and the connectivity of its atoms.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key structural features.
The presence of hydroxyl (-OH) groups is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aliphatic chain appear just below 3000 cm⁻¹. masterorganicchemistry.com A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the methyl ester group. researchgate.netspectra-analysis.com The presence of the C-O single bond of the ester and the hydroxyl groups will also result in absorptions in the fingerprint region (approximately 1000-1300 cm⁻¹).
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Hydroxyl (-OH) | 3200-3600 | Broad band |
| C-H (alkane) | 2850-2960 | Sharp peaks |
| Carbonyl (C=O) Ester | ~1740 | Strong, sharp peak |
| C-O (ester & alcohol) | 1000-1300 | Fingerprint region |
These spectral features, when analyzed together, provide a clear indication of the presence of the dihydroxy fatty acid methyl ester structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. nih.gov
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, the following signals are expected:
A singlet at approximately 3.67 ppm corresponding to the methyl protons (-OCH₃) of the ester group.
Multiplets in the range of 3.4-3.8 ppm for the protons attached to the carbons bearing the hydroxyl groups (CH-OH at C9 and C13). The exact chemical shift and multiplicity will depend on the stereochemistry.
A triplet at around 2.30 ppm for the methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO-).
A complex series of multiplets between 1.2 and 1.6 ppm arising from the numerous methylene (-CH₂-) groups in the long aliphatic chain.
A triplet at approximately 0.88 ppm for the terminal methyl group (-CH₃) of the fatty acid chain.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information:
A resonance at around 174 ppm for the carbonyl carbon (C=O) of the ester.
Signals in the region of 70-75 ppm for the carbons attached to the hydroxyl groups (C9 and C13).
A peak at approximately 51.4 ppm for the methoxy (B1213986) carbon (-OCH₃) of the ester.
A series of signals between 22 and 34 ppm for the methylene carbons of the aliphatic chain.
A signal around 14 ppm for the terminal methyl carbon.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -OCH₃ | ~3.67 (s) | ~51.4 |
| -CH(OH)- | 3.4-3.8 (m) | 70-75 |
| -CH₂-COO- | ~2.30 (t) | ~34.1 |
| -(CH₂)n- | 1.2-1.6 (m) | 22-32 |
| Terminal -CH₃ | ~0.88 (t) | ~14.1 |
| C=O | - | ~174.3 |
s = singlet, t = triplet, m = multiplet. Predicted values are based on typical ranges for similar structures.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. mdpi.com
High-Resolution Mass Spectrometry and Chromatographic Coupling
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of dihydroxyoctadecanoates in complex mixtures. This approach allows for the separation, identification, and quantification of individual isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. arcjournals.orgresearchgate.net For dihydroxyoctadecanoates, derivatization is often required to increase their volatility.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparing it to spectral libraries. nist.gov
For this compound, the mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups. This fragmentation pattern is crucial for determining the positions of the hydroxyl groups along the fatty acid chain.
High-Performance Liquid Chromatography Coupled with Photodiode Array and Electrospray Ionization-Tandem Mass Spectrometry (HPLC-PDA-ESI-MS/MS) for Complex Mixture Profiling
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique for analyzing less volatile and thermally labile compounds like dihydroxyoctadecanoates without the need for derivatization. phcogres.comimrpress.comnih.gov
The HPLC system separates the components of a mixture based on their polarity. The PDA detector provides ultraviolet-visible spectra of the eluting compounds, which can aid in their preliminary identification. nih.gov The eluent then enters the ESI source of the mass spectrometer, where molecules are ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
Tandem mass spectrometry (MS/MS) allows for further structural elucidation by selecting a specific ion (a precursor ion) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. The fragmentation patterns obtained from MS/MS experiments are highly specific and can be used to differentiate between isomers and confirm the identity of the compound.
Derivatization Techniques for Enhanced GC-MS Performance (e.g., Trimethylsilyl (B98337) and Tert-Butyldimethylsilyl Derivatives)
To improve the volatility and thermal stability of dihydroxyoctadecanoates for GC-MS analysis, derivatization of the hydroxyl groups is a common practice. nih.gov This involves converting the -OH groups into less polar and more volatile ethers.
Trimethylsilyl (TMS) Derivatives: Reacting the hydroxyl groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS), forms trimethylsilyl ethers. These derivatives are significantly more volatile and produce characteristic fragmentation patterns in the mass spectrometer, often with prominent ions resulting from cleavage between the two derivatized hydroxyl groups.
Tert-Butyldimethylsilyl (TBDMS) Derivatives: TBDMS ethers, formed by reacting the hydroxyl groups with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are another popular choice. TBDMS derivatives are more stable than TMS derivatives and produce intense [M-57]⁺ ions in their mass spectra, corresponding to the loss of a tert-butyl group. This prominent high-mass ion is particularly useful for molecular weight determination and quantitative analysis.
Table 3: Common Derivatization Reagents for GC-MS Analysis of Hydroxylated Fatty Acids
| Derivative | Reagent(s) | Advantages |
| Trimethylsilyl (TMS) | BSTFA, TMCS/HMDS | Increased volatility, characteristic fragmentation |
| Tert-Butyldimethylsilyl (TBDMS) | MTBSTFA | High stability, prominent [M-57]⁺ ion |
The choice of derivatization reagent depends on the specific analytical requirements, including the need for stability and the desired fragmentation pathways for structural confirmation.
Advanced Chromatographic Separation Techniques
Chromatography is a fundamental tool for the separation of dihydroxyoctadecanoates. The choice of chromatographic technique and its specific parameters are critical for achieving the desired resolution and purity.
Gas chromatography (GC) is a high-resolution analytical method well-suited for the separation of volatile and thermally stable compounds like methyl esters of dihydroxyoctadecanoates. nih.gov The key to separating isomers lies in the selection of the stationary phase within the GC column. restek.com
The separation mechanism in GC is based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid phase. chromatographyonline.com The polarity and selectivity of the stationary phase have the most significant impact on resolution. restek.com For challenging separations of positional isomers, such as those with functional groups in the middle of a carbon chain, liquid crystalline stationary phases offer unique separation characteristics that are not achievable with nonmesogenic phases. vurup.sk The selectivity of a stationary phase is determined by the intermolecular interactions between the analytes and the phase, which include dispersion, dipole-dipole interactions, and hydrogen bonding. restek.com
For instance, a stationary phase with strong pi-pi interactions, indicated by a high McReynolds constant for benzene, would be effective for separating aromatic analytes. chromatographyonline.com While traditional stationary phases like polydimethyl siloxane are non-polar, more polar phases containing functional groups like phenyl or cyanopropyl can provide enhanced selectivity for specific compounds. restek.comchromatographyonline.com The replacement of methyl groups with these functionalities allows for stronger interactions with polar or aromatic compounds, leading to longer retention times and better resolution. restek.com
Here is a table summarizing various stationary phases and their applications in GC:
| Stationary Phase Type | Common Composition | Polarity | Selectivity Highlights | Application in Isomer Separation |
| Polysiloxane | Polydimethyl siloxane (PDMS) | Non-polar | General purpose, separation by boiling point | Baseline for separating non-polar isomers |
| Intermediate Polarity | Phenyl-substituted PDMS (e.g., 5% phenyl) | Low to mid-polarity | Selective for aromatic compounds | Improved separation of isomers with aromatic moieties |
| Polar | Polyethylene glycol (PEG), Cyanopropyl-substituted PDMS | High polarity | Strong interactions with polar analytes (e.g., alcohols, esters) | Effective for separating positional and functional group isomers of dihydroxyoctadecanoates |
| Liquid Crystalline | e.g., MEAB | Highly selective | Unique selectivity for positional and geometric isomers | Superior separation of hard-to-resolve positional isomers vurup.sk |
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the identification and quantification of compounds (analytical HPLC) and the isolation and purification of specific substances (preparative HPLC). metabion.com
Analytical HPLC is a small-scale process focused on determining the qualitative and quantitative composition of a sample. The separated components are typically directed to a detector and then to waste. metabion.com
Preparative HPLC aims to isolate and purify a target compound. The separated fraction containing the desired molecule is collected for further use. metabion.com
Advanced HPLC techniques like Ultra-High Performance Liquid Chromatography (UHPLC) operate at higher pressures and use columns with smaller particle sizes, resulting in faster separations, higher resolution, and increased sensitivity. longdom.org Hyphenated techniques, such as HPLC-Mass Spectrometry (HPLC-MS), combine the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for precise characterization of complex mixtures. longdom.org
The choice of stationary phase is also crucial in HPLC. For the separation of isomers, such as glycated peptides, which have similar physicochemical properties, reversed-phase (RP) and hydrophilic interaction chromatography (HILIC) are often employed. nih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Adjusting the pH and buffer composition of the mobile phase can significantly improve the resolution of isomeric compounds. nih.gov HILIC, on the other hand, uses a polar stationary phase and is effective for separating polar compounds. nih.gov
Solid Phase Extraction (SPE) is a sample preparation technique used for the rapid and selective isolation and purification of analytes from a liquid sample prior to chromatographic analysis. sigmaaldrich.com The principle of SPE involves the partitioning of analytes between a liquid sample and a solid stationary phase (sorbent). sigmaaldrich.comnih.gov The analyte of interest can be either retained on the sorbent while impurities are washed away, or the impurities can be retained while the analyte passes through. nih.gov
SPE is widely used in various fields, including pharmaceutical, environmental, and food analysis, for applications such as the extraction of pharmaceutical compounds from biological fluids and the isolation of pesticides from food matrices. sigmaaldrich.com The selection of the sorbent is critical and depends on the properties of the analyte and the sample matrix. Common sorbents include:
Non-polar sorbents (e.g., C18, C8): Used for extracting non-polar compounds from polar matrices. youtube.com
Polar sorbents (e.g., silica (B1680970), alumina): Used for extracting polar compounds. nih.gov
Ion-exchange sorbents: Used for separating charged analytes. nih.gov
Polymeric sorbents (e.g., Strata-X): Offer a wider range of selectivity. nih.gov
The SPE process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for monitoring the progress of a chemical reaction. libretexts.orgkhanacademy.org It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture at different time points. youtube.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica gel. khanacademy.org The plate is then placed in a developing chamber containing a suitable mobile phase (solvent). rochester.edu As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. khanacademy.org The separation is visualized under UV light or by using a staining agent. rochester.edu
By comparing the spots of the reaction mixture with those of the starting material and the expected product, one can monitor the consumption of the reactant and the formation of the product over time. youtube.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to identify the different components. libretexts.org
Here is an illustrative table for monitoring a reaction using TLC:
| Time Point | Spot for Reactant (A) | Spot for Product (B) | Co-spot (A + Mixture) | Interpretation |
| Start (t=0) | Present | Absent | Single spot corresponding to A | Reaction has not yet started. |
| Mid-reaction (t=mid) | Present (fainter) | Present | Two distinct spots | Reaction is in progress. |
| End (t=final) | Absent | Present | Single spot corresponding to B | Reaction is complete. |
Isotopic Analysis in Archaeological Science for Compound Source Tracing
Isotope analysis is a powerful tool in archaeology for determining the origin and history of artifacts and biological remains. wikipedia.org This is achieved by measuring the ratios of different isotopes of a particular element within a sample. wikipedia.org The most commonly studied isotopes in archaeology include carbon, nitrogen, oxygen, and strontium. wikipedia.org
In the context of organic residues like dihydroxyoctadecanoates found in archaeological contexts (e.g., pottery), isotopic analysis of carbon (¹³C/¹²C) can provide insights into the types of plants that were processed. Plants utilize different photosynthetic pathways (C3, C4, and CAM), which results in distinct carbon isotope signatures. wikipedia.org For example, C3 plants (e.g., wheat, barley, rice) have a lower ¹³C/¹²C ratio compared to C4 plants (e.g., maize, sorghum, sugarcane).
By analyzing the carbon isotope ratio of fatty acids like dihydroxyoctadecanoates preserved in archaeological materials, researchers can infer the original plant sources, providing valuable information about ancient diets, agriculture, and food processing techniques. The analysis is typically performed using an Isotope Ratio Mass Spectrometer (IRMS). wikipedia.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
